Cas no 2171514-96-6 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(pyridin-3-yl)ethylcarbamoyl}propanoic acid)

3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(pyridin-3-yl)ethylcarbamoyl}propanoic acid is a protected amino acid derivative featuring both Fmoc (9-fluorenylmethoxycarbonyl) and pyridin-3-ylethylcarbamoyl functional groups. The Fmoc group provides selective deprotection under mild basic conditions, making it suitable for solid-phase peptide synthesis (SPPS). The pyridin-3-yl moiety introduces potential coordination or binding properties, which may be useful in metalloprotein or receptor-targeted applications. Its carboxylic acid terminus allows further conjugation or coupling reactions. This compound is particularly valuable in peptide research, where orthogonal protection strategies and tailored side-chain functionalities are required. Its structural features enable precise modifications in complex molecular assemblies.
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(pyridin-3-yl)ethylcarbamoyl}propanoic acid structure
2171514-96-6 structure
商品名:3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(pyridin-3-yl)ethylcarbamoyl}propanoic acid
CAS番号:2171514-96-6
MF:C26H25N3O5
メガワット:459.493806600571
CID:5951512
PubChem ID:165810045

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(pyridin-3-yl)ethylcarbamoyl}propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(pyridin-3-yl)ethylcarbamoyl}propanoic acid
    • 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(pyridin-3-yl)ethyl]carbamoyl}propanoic acid
    • 2171514-96-6
    • EN300-1494607
    • インチ: 1S/C26H25N3O5/c1-16(17-7-6-12-27-14-17)28-25(32)23(13-24(30)31)29-26(33)34-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h2-12,14,16,22-23H,13,15H2,1H3,(H,28,32)(H,29,33)(H,30,31)
    • InChIKey: UKPJBBNWGVXOPT-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(C(NC(C)C1C=NC=CC=1)=O)CC(=O)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 459.17942091g/mol
  • どういたいしつりょう: 459.17942091g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 34
  • 回転可能化学結合数: 9
  • 複雑さ: 709
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 118Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(pyridin-3-yl)ethylcarbamoyl}propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1494607-2500mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(pyridin-3-yl)ethyl]carbamoyl}propanoic acid
2171514-96-6
2500mg
$6602.0 2023-09-28
Enamine
EN300-1494607-5000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(pyridin-3-yl)ethyl]carbamoyl}propanoic acid
2171514-96-6
5000mg
$9769.0 2023-09-28
Enamine
EN300-1494607-10000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(pyridin-3-yl)ethyl]carbamoyl}propanoic acid
2171514-96-6
10000mg
$14487.0 2023-09-28
Enamine
EN300-1494607-500mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(pyridin-3-yl)ethyl]carbamoyl}propanoic acid
2171514-96-6
500mg
$3233.0 2023-09-28
Enamine
EN300-1494607-1.0g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(pyridin-3-yl)ethyl]carbamoyl}propanoic acid
2171514-96-6
1g
$0.0 2023-06-05
Enamine
EN300-1494607-100mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(pyridin-3-yl)ethyl]carbamoyl}propanoic acid
2171514-96-6
100mg
$2963.0 2023-09-28
Enamine
EN300-1494607-250mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(pyridin-3-yl)ethyl]carbamoyl}propanoic acid
2171514-96-6
250mg
$3099.0 2023-09-28
Enamine
EN300-1494607-1000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(pyridin-3-yl)ethyl]carbamoyl}propanoic acid
2171514-96-6
1000mg
$3368.0 2023-09-28
Enamine
EN300-1494607-50mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(pyridin-3-yl)ethyl]carbamoyl}propanoic acid
2171514-96-6
50mg
$2829.0 2023-09-28

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(pyridin-3-yl)ethylcarbamoyl}propanoic acid 関連文献

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(pyridin-3-yl)ethylcarbamoyl}propanoic acidに関する追加情報

Introduction to 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(pyridin-3-yl)ethylcarbamoyl}propanoic Acid (CAS No. 2171514-96-6)

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(pyridin-3-yl)ethylcarbamoyl}propanoic acid, identified by its CAS number 2171514-96-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules that exhibit promising properties for use in drug development, particularly in the design of novel therapeutic agents. Its unique structural features, which include a fluorenylmethoxycarbonyl (Fmoc) group and a pyridine moiety, make it a versatile intermediate in the synthesis of more complex molecules.

The fluorenylmethoxycarbonyl group is a well-known protecting group in peptide synthesis, where it is used to shield the amino group during coupling reactions. The presence of this group in 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(pyridin-3-yl)ethylcarbamoyl}propanoic acid suggests that it may be employed in the synthesis of peptides or peptidomimetics. Additionally, the pyridin-3-yl substituent introduces a nitrogen-rich environment that can enhance the compound's solubility and bioavailability, making it an attractive candidate for further pharmacological investigation.

This compound's structure also features a propanoic acid backbone, which provides a hydrophobic region that can interact with lipid membranes or other hydrophobic targets. The combination of these structural elements—Fmoc protection, pyridine moiety, and propanoic acid tail—makes 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(pyridin-3-yl)ethylcarbamoyl}propanoic acid a multifaceted building block for medicinal chemists.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various biological pathways. The pyridine scaffold is particularly prevalent in drug candidates due to its ability to form hydrogen bonds and interact with biological targets such as enzymes and receptors. The presence of the pyridine group in 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(pyridin-3-yl)ethylcarbamoyl}propanoic acid positions it as a potential lead compound for drug discovery efforts.

One of the most exciting areas of research involving this compound is its potential application in oncology. The structural features of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(pyridin-3-yl)ethylcarbamoyl}propanoic acid suggest that it may interfere with key signaling pathways involved in cancer cell proliferation and survival. For instance, the pyridine moiety could interact with tyrosine kinases or other enzymes implicated in tumor growth. Furthermore, the propanoic acid tail might serve as a linker to connect multiple pharmacophores, enhancing the compound's binding affinity and selectivity.

Recent studies have shown that compounds with similar structural motifs have demonstrated efficacy against various types of cancer. These studies often highlight the importance of optimizing both the protecting groups and the substituents to achieve desired pharmacological properties. The Fmoc group, while primarily used for peptide synthesis, may also play a role in modulating the compound's bioavailability or metabolic stability.

The synthesis of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(pyridin-3-y l)ethylcarbamoyl}propanoic acid involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the Fmoc group typically requires protecting the amino function before introducing other functional groups. Subsequent steps involve introducing the pyridine moiety and then the carbamoyl groups at specific positions on the propanoic acid backbone.

The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions can enhance the efficiency of these transformations. These methods allow for precise control over regioselectivity and stereoselectivity, which are crucial for obtaining biologically active compounds. Additionally, modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for characterizing intermediates and final products.

In conclusion, 3-{(9H-fluoren -9 -yl)methoxycarbony l }amino}-3-{1-(py ridin -3 -y l)ethylcarbamoy l }propano ic ac id (CAS No . 2171514 -96 -6 ) is a promising compound with significant potential in pharmaceutical research . Its unique structural features make it an excellent candidate for further exploration in drug discovery , particularly in oncology . As research continues to uncover new applications for this molecule , it is likely that we will see more derivatives and analogs being developed to enhance its therapeutic potential . The combination of traditional synthetic methodologies with cutting-edge techniques ensures that scientists will continue to find innovative ways to utilize this compound in their work .

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